1-(2-Methoxyphenyl)-4-[(4-methylphenyl)methylsulfonyl]piperazine
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Overview
Description
1-(2-Methoxyphenyl)-4-[(4-methylphenyl)methylsulfonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group and a methylphenylmethylsulfonyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-4-[(4-methylphenyl)methylsulfonyl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable leaving group on the piperazine ring.
Attachment of the Methylphenylmethylsulfonyl Group: The final step involves the sulfonylation of the piperazine derivative using a methylphenylmethylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-4-[(4-methylphenyl)methylsulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-[(4-methylphenyl)methylsulfonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperazine: Lacks the methylphenylmethylsulfonyl group, resulting in different chemical and biological properties.
4-[(4-Methylphenyl)methylsulfonyl]piperazine: Lacks the methoxyphenyl group, leading to variations in reactivity and applications.
Uniqueness: 1-(2-Methoxyphenyl)-4-[(4-methylphenyl)methylsulfonyl]piperazine is unique due to the presence of both the methoxyphenyl and methylphenylmethylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[(4-methylphenyl)methylsulfonyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-16-7-9-17(10-8-16)15-25(22,23)21-13-11-20(12-14-21)18-5-3-4-6-19(18)24-2/h3-10H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVUZDKLWUGGAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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